molecular formula C7H12O4<br>OC(CH3)OCH2CH(CH3)OC(CH3)O<br>C7H12O4 B008362 Propylene glycol diacetate CAS No. 623-84-7

Propylene glycol diacetate

Cat. No. B008362
CAS RN: 623-84-7
M. Wt: 160.17 g/mol
InChI Key: MLHOXUWWKVQEJB-UHFFFAOYSA-N
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Patent
US03981908

Procedure details

2 g phosphorus trichloride and 2 g phosphorus pentachloride were dissolved with 2 g cupric chloride in 500 ml glacial acetic acid and 50 ml acetic anhydride and then further treated a described in Example 4. 5.2 g propylene glycol diacetate were obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)Cl.P(Cl)(Cl)(Cl)(Cl)Cl.[C:11]([O:14][C:15](=O)[CH3:16])(=[O:13])[CH3:12]>C(O)(=O)C>[C:11]([O:14][CH2:15][CH:15]([O:14][C:11](=[O:13])[CH3:12])[CH3:16])(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
2 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
cupric chloride
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
further treated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03981908

Procedure details

2 g phosphorus trichloride and 2 g phosphorus pentachloride were dissolved with 2 g cupric chloride in 500 ml glacial acetic acid and 50 ml acetic anhydride and then further treated a described in Example 4. 5.2 g propylene glycol diacetate were obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)Cl.P(Cl)(Cl)(Cl)(Cl)Cl.[C:11]([O:14][C:15](=O)[CH3:16])(=[O:13])[CH3:12]>C(O)(=O)C>[C:11]([O:14][CH2:15][CH:15]([O:14][C:11](=[O:13])[CH3:12])[CH3:16])(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
2 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
cupric chloride
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
further treated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.